molecular formula C10H10N2O4 B2634592 (2Z)-3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one CAS No. 866134-02-3

(2Z)-3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one

Cat. No.: B2634592
CAS No.: 866134-02-3
M. Wt: 222.20 g/mol
InChI Key: NMXBEUNMEDYPJX-UHFFFAOYSA-N
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Description

Compounds like “(2Z)-3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one” belong to a class of organic compounds known as polyphenols, which are widespread in plants and fungi . They play different roles as structural and functional metabolites .


Chemical Reactions Analysis

Polyphenols, including similar compounds, can undergo a variety of chemical reactions, including oxidation and reduction reactions, and can interact with proteins and other macromolecules .

Scientific Research Applications

Fluorescence Applications

The compound's derivatives, specifically 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, have been explored for their fluorescence properties, indicating potential use as molecular fluorescent probes. The structuring of these molecules, including the presence of various alkyl moieties and ligands, contributes to their fluorescent characteristics and potential applicability in binding to biomolecules for fluorescence labeling purposes (Motyka et al., 2011).

Asymmetric Synthesis Applications

The compound's derivatives also play a role in asymmetric synthesis. Specifically, the 4-nitrophenyl ether derivatives of but-3-en-1-ol have been utilized as directing groups in asymmetric aminohydroxylation reactions. This process is significant for the enantioselective synthesis of various compounds, including GABOB and homoserine derivatives, showcasing the compound's utility in the synthesis of complex organic molecules (Harding et al., 2005).

Structural and Bonding Studies

The compound's framework is instrumental in understanding intramolecular interactions, particularly hydrogen bonding. Studies on beta-enaminones, including derivatives of the compound , provide insights into the factors that influence the strength and characteristics of intramolecular N-H...O hydrogen bonds. This research has implications for the design and synthesis of compounds with specific bonding and structural properties (Bertolasi et al., 2006).

Peptide Bond Formation

The compound's derivatives have been identified as novel protecting groups for amino and hydroxyl groups, instrumental in peptide synthesis. The 3-nitro-2-pyridinesulfenyl (Npys) group, derived from these compounds, exhibits unique properties such as ease of introduction, selective removal, and activation for peptide bond formation, highlighting its relevance in peptide and ester bond formation during peptide synthesis (Matsueda & Walter, 2009).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Polyphenols can have various biological activities, including antioxidant, anti-inflammatory, and anticancer activities .

Future Directions

The study of polyphenols, including compounds similar to “(2Z)-3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one”, continues to be a vibrant field of research due to their potential health benefits and roles in disease prevention .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2Z)-3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one involves the condensation of 3-nitrobenzaldehyde with glycine followed by cyclization and reduction.", "Starting Materials": [ "3-nitrobenzaldehyde", "glycine", "sodium hydroxide", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 3-nitrobenzaldehyde (1.0 equiv) and glycine (1.2 equiv) in ethanol and add sodium hydroxide (1.5 equiv). Stir the mixture at room temperature for 24 hours.", "Step 2: Acidify the reaction mixture with acetic acid and extract the product with ethyl acetate.", "Step 3: Cyclize the product by heating it with acetic anhydride and catalytic amounts of sulfuric acid.", "Step 4: Reduce the nitro group to an amino group by adding sodium borohydride (1.5 equiv) in methanol. Stir the mixture at room temperature for 24 hours.", "Step 5: Purify the product by recrystallization from ethanol." ] }

866134-02-3

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one

InChI

InChI=1S/C10H10N2O4/c11-8(6-13)5-10(14)7-2-1-3-9(4-7)12(15)16/h1-5,13H,6,11H2

InChI Key

NMXBEUNMEDYPJX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=C(CO)N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=C(CO)N

solubility

not available

Origin of Product

United States

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